[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Description
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Properties
IUPAC Name |
[3-methoxy-4-(3-phenylpropoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKAFPWFMDEQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Context and Rationale
Substituted benzyl alcohols are a critical class of intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific substitution pattern of a methoxy group and a longer ether-linked side chain, such as a 3-phenylpropoxy group, on the phenyl ring can impart unique physicochemical properties to the molecule. These properties, including lipophilicity and conformational flexibility, are often sought after in drug discovery to optimize interactions with biological targets. [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol represents a novel structure with potential for further chemical elaboration into more complex molecules with therapeutic potential. This guide provides a theoretical yet robust framework for its synthesis and characterization.
Chemical Identity and Structure
The nomenclature, [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol, describes a benzyl alcohol core with a methoxy group at the C3 position and a 3-phenylpropoxy group at the C4 position of the benzene ring.
Structural Representation
-
IUPAC Name: (3-Methoxy-4-(3-phenylpropoxy)phenyl)methanol
-
Molecular Formula: C₁₇H₂₀O₃
-
Molecular Weight: 272.34 g/mol
Below is a 2D representation of the chemical structure:
Caption: Proposed synthetic pathway for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol.
Step 1: Reduction of Isovanillin
The synthesis begins with the reduction of the aldehyde functionality of isovanillin to a primary alcohol.
-
Reaction: Isovanillin is reduced to 3-hydroxy-4-methoxybenzyl alcohol.
-
Reagents and Conditions: Sodium borohydride (NaBH₄) in methanol (MeOH) at 0 °C to room temperature.
-
Causality: Sodium borohydride is a mild and selective reducing agent for aldehydes, leaving the phenol and ether groups intact. Methanol serves as a protic solvent to protonate the resulting alkoxide.
Step 2: Williamson Ether Synthesis
The phenolic hydroxyl group of 3-hydroxy-4-methoxybenzyl alcohol is then alkylated with 1-bromo-3-phenylpropane.
-
Reaction: 3-hydroxy-4-methoxybenzyl alcohol reacts with 1-bromo-3-phenylpropane to form the target molecule.
-
Reagents and Conditions: Potassium carbonate (K₂CO₃) as a base in acetone, heated to reflux.
-
Causality: Potassium carbonate is a suitable base to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile. Acetone is an appropriate polar aprotic solvent for this Sₙ2 reaction.
Detailed Experimental Protocols
Protocol for the Synthesis of 3-Hydroxy-4-methoxybenzyl alcohol
-
Dissolve isovanillin (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the product by flash column chromatography on silica gel.
Protocol for the Synthesis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
-
To a solution of 3-hydroxy-4-methoxybenzyl alcohol (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add 1-bromo-3-phenylpropane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Analytical and Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol would be confirmed using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35-7.15 (m, 5H, Ar-H of phenyl group)
-
δ 6.90-6.80 (m, 3H, Ar-H of substituted benzyl group)
-
δ 4.65 (s, 2H, -CH₂OH)
-
δ 4.05 (t, 2H, -OCH₂CH₂CH₂Ph)
-
δ 3.85 (s, 3H, -OCH₃)
-
δ 2.80 (t, 2H, -OCH₂CH₂CH₂Ph)
-
δ 2.15 (quintet, 2H, -OCH₂CH₂CH₂Ph)
-
δ 1.80 (br s, 1H, -OH)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 149.5, 148.0, 141.5, 133.0 (Ar-C)
-
δ 128.5, 128.3, 126.0 (Ar-CH of phenyl group)
-
δ 119.0, 112.0, 111.5 (Ar-CH of substituted benzyl group)
-
δ 69.0 (-OCH₂CH₂CH₂Ph)
-
δ 65.0 (-CH₂OH)
-
δ 56.0 (-OCH₃)
-
δ 32.0 (-OCH₂CH₂CH₂Ph)
-
δ 31.0 (-OCH₂CH₂CH₂Ph)
-
Infrared (IR) Spectroscopy
-
Broad O-H stretch: ~3350 cm⁻¹ (from the alcohol)
-
Aromatic C-H stretch: ~3030 cm⁻¹
-
Aliphatic C-H stretch: ~2930, 2870 cm⁻¹
-
C=C aromatic ring stretch: ~1600, 1510 cm⁻¹
-
C-O stretch (ether and alcohol): ~1260, 1140, 1030 cm⁻¹
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M]⁺ or a suitable adduct (e.g., [M+Na]⁺) would be determined to confirm the elemental composition.
Safety, Handling, and Storage
As with any chemical, [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Potential Applications and Future Research
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol, as a novel substituted benzyl alcohol, holds potential as a key building block in several areas of chemical research:
-
Drug Discovery: It can serve as a scaffold for the synthesis of more complex molecules with potential biological activity. The combination of a flexible lipophilic side chain and hydrogen bonding capabilities (from the alcohol) could be advantageous for designing ligands for various biological targets.
-
Materials Science: Benzyl alcohol derivatives can be used in the synthesis of specialty polymers and resins.
-
Fragrance and Flavor Industry: While less likely given the complex structure, related compounds are used in this industry, and its olfactory properties could be of interest.
Future research should focus on the successful synthesis and full characterization of this compound. Following this, its biological activities could be explored through various screening assays.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol. By leveraging data from analogous compounds, a reliable synthetic route has been proposed, and its key physicochemical and spectroscopic properties have been estimated. This document serves as a valuable resource for researchers embarking on the synthesis and exploration of this novel chemical entity.
References
While direct references for the target compound are unavailable, the synthetic methodologies and spectroscopic interpretations are based on well-established principles of organic chemistry and data from similar compounds found in chemical supplier catalogs and databases.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
molecular weight and formula analysis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Technical Characterization & Validation of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Executive Summary
This technical guide outlines the rigorous structural elucidation and purity analysis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (Formula: C₁₇H₂₀O₃). As a Senior Application Scientist, I present this not merely as a list of properties, but as a validation protocol designed to meet the stringent requirements of pharmaceutical intermediate qualification.
This molecule—a functionalized benzyl alcohol derivative—serves as a critical scaffold in the synthesis of antiviral agents (e.g., capsid binders) and specific G-protein coupled receptor (GPCR) modulators. Its analysis requires a multi-modal approach to differentiate it from homologous impurities (e.g., ethoxy analogs or propyl-linker isomers).
Part 1: Molecular Profile & Theoretical Framework
Before wet-lab validation, we must establish the theoretical baseline. In drug development, the distinction between Average Molecular Weight (for dosing/stoichiometry) and Monoisotopic Mass (for mass spectrometry) is critical.
Table 1: Physicochemical Identity
| Property | Value | Technical Context |
| IUPAC Name | [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol | Defines the core benzyl alcohol and ether substitution pattern. |
| Molecular Formula | C₁₇H₂₀O₃ | Confirmed via elemental composition analysis. |
| Average Mol. Weight | 272.34 g/mol | Used for molarity calculations in synthesis. |
| Monoisotopic Mass | 272.1412 Da | The exact mass of the most abundant isotope (¹²C, ¹H, ¹⁶O). Target for HRMS. |
| LogP (Predicted) | ~3.5 - 3.8 | Indicates moderate lipophilicity; requires organic mobile phases (e.g., ACN/MeOH) for HPLC. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The primary alcohol (-CH₂OH) is the sole donor; ethers act as acceptors. |
Part 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To validate the elemental formula C₁₇H₂₀O₃ with <5 ppm mass error.
Methodology: ESI-Q-TOF or Orbitrap
We utilize Electrospray Ionization (ESI) in positive mode. Although the molecule is neutral, the ether oxygens and the alcohol group allow for protonation or sodiation.
-
Why ESI? Electron Impact (EI) is too hard for benzyl alcohols, often leading to the loss of the hydroxyl group (
) or the benzyl cation. ESI "soft" ionization preserves the molecular ion. -
Target Ions:
- : 273.1485 m/z
- : 295.1305 m/z (Common adduct in glass/solvent systems)
- : 290.1751 m/z (If ammonium buffers are used)
Protocol Steps:
-
Sample Prep: Dissolve 0.1 mg in 1 mL Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in 50:50 ACN:H₂O.
-
Infusion: Direct infusion at 5 µL/min to avoid chromatographic interference during mass calibration.
-
Acquisition: Scan range 100–1000 m/z. Resolution >30,000 FWHM.[1]
-
Acceptance Criteria:
-
Mass Accuracy:
. -
Isotopic Pattern: The relative abundance of the
isotope peak ( ) must match theoretical prediction (~18.8% relative to monoisotopic peak).
-
Part 3: Nuclear Magnetic Resonance (NMR) Structural Validation
Objective: To confirm connectivity, specifically the 3-phenylpropoxy chain and the 3-methoxy regiospecificity. Mass spec gives the formula; NMR gives the structure.
¹H NMR (400 MHz, DMSO-d₆ or CDCl₃)
Note: CDCl₃ is preferred for resolution, but DMSO-d₆ is required if the -OH proton needs to be visualized clearly.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.15 – 7.35 | Multiplet | 5H | Phenyl Ring (Distal) | The terminal phenyl group of the propoxy chain. |
| 6.80 – 6.95 | Multiplet | 3H | Core Aryl Ring | The 1,3,4-substituted benzene ring (H2, H5, H6). |
| 4.60 | Singlet (or Doublet) | 2H | Ar-CH₂ -OH | Benzylic protons. In DMSO, this appears as a doublet if coupled to OH. |
| 4.05 | Triplet ( | 2H | -O-CH₂ -CH₂- | Ether linkage adjacent to the core ring. |
| 3.85 | Singlet | 3H | -OCH₃ | Methoxy group at Position 3. Key diagnostic peak. |
| 2.85 | Triplet ( | 2H | -CH₂-CH₂ -Ph | Benzylic methylene of the propoxy chain. |
| 2.15 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene of the propyl linker. |
Critical Validation Point: The Quintet at ~2.15 ppm proves the linker is a propyl chain. An ethyl linker would show quartets/triplets; a butyl linker would show complex multiplets. This confirms the "3-phenylpropoxy" moiety.
Part 4: Purity & Quantitative Assay (HPLC-UV)
Objective: To quantify purity (>98%) and detect potential synthetic byproducts (e.g., unreacted alkyl halides or over-alkylated phenols).
Chromatographic Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Absorption max for alkoxy-substituted benzenes).
Interpretation:
-
Retention Time (RT): The target molecule is moderately lipophilic. Expect elution around 8–10 minutes (mid-gradient).
-
Impurity Flag: A peak at a significantly higher RT suggests the dibenzyl ether dimer (formed by acid-catalyzed condensation of the benzyl alcohol). A peak at lower RT suggests the aldehyde precursor (if oxidation occurred).
Part 5: Data Integrity & Workflow Visualization
The following diagram illustrates the logical flow of characterization. It emphasizes "Orthogonality"—using different physical principles (Mass vs. Magnetic Resonance vs. Partition Coefficient) to build a defensible data package.
Caption: Orthogonal validation workflow ensuring identity (HRMS/NMR) and purity (HPLC) before release.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR shift prediction of benzyl/ether systems).
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Methoxybenzyl alcohol derivatives. PubChem.[2][3] [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]
Sources
- 1. Critical Assessment of the Chemical Space Covered by LC–HRMS Non-Targeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ((Phenylmethoxy)methoxy)methanol | C9H12O3 | CID 161872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [3-Ethoxy-2-(3-methoxypropoxy)phenyl]methanol | C13H20O4 | CID 54935740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization and Pharmacological Potential of Vanillyl Alcohol Ether Derivatives
Topic: Literature Review of Vanillyl Alcohol Ether Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) serves as a versatile phenolic scaffold in medicinal chemistry.[1] While its oxidized congener, vanillin, is ubiquitous in flavor chemistry, the ether derivatives of vanillyl alcohol represent a distinct subclass of bioactive molecules with enhanced lipophilicity, metabolic stability, and specific receptor targeting capabilities. This guide synthesizes the current literature on the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, with a specific focus on Vanillyl Butyl Ether (VBE) as a primary case study for TRPV1 modulation and Gastrodin as a model for glycosidic ether neuroprotection.
Chemical Architecture & Synthesis Strategies
The core challenge in synthesizing vanillyl alcohol ethers lies in selectively alkylating the benzylic hydroxyl group without affecting the phenolic hydroxyl, which is essential for antioxidant potency.
Structural Classification
-
Alkyl Ethers: Short-to-medium chain alkyl groups attached to the benzylic carbon (e.g., Vanillyl Butyl Ether). Primary application: Sensory modulation (warming agents).[2]
-
Glycosidic Ethers: Sugar moieties attached via an ether linkage (e.g., Gastrodin). Primary application: Neuroprotection and prodrug delivery.
-
Aryl/Benzyl Ethers: Aromatic substituents used to modulate pi-stacking interactions in enzyme active sites (e.g., Tyrosinase inhibitors).
Synthesis Protocols
Method A: Acid-Catalyzed Dehydration (Industrial Standard for VBE)
This method utilizes the dehydration condensation between vanillyl alcohol and an aliphatic alcohol. It is preferred for its atom economy but requires strict water management to prevent hydrolysis.
Protocol 1: Synthesis of Vanillyl Butyl Ether (VBE)
-
Reagents: Vanillyl Alcohol (1.0 eq), n-Butanol (excess, solvent/reactant), p-Toluenesulfonic acid (p-TSA, cat.).
-
Conditions: Reflux under Dean-Stark trap (110–120°C).
-
Mechanism: Formation of a resonance-stabilized quinone methide intermediate, followed by nucleophilic attack by n-butanol.
Step-by-Step Workflow:
-
Dissolution: Dissolve 15.4g (0.1 mol) Vanillyl Alcohol in 150 mL n-Butanol.
-
Catalysis: Add 0.5g p-TSA.
-
Reaction: Heat to reflux with continuous water removal via Dean-Stark apparatus for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) is mandatory to observe the disappearance of the starting alcohol (
) and appearance of the ether ( ). -
Work-up: Cool to RT. Wash with sat.
(2x 50mL) to neutralize acid. Wash with brine. -
Purification: Dry organic layer over
. Remove excess butanol via vacuum distillation. Purify residue via silica gel column chromatography.
Method B: Reductive Etherification (One-Pot from Vanillin)
A "green" approach utilizing vanillin directly, combining reduction and etherification.
-
Reagents: Vanillin, Sodium Borohydride (
), Alcohol solvent (ROH), Acid catalyst.[3][4] -
Logic:
reduces the aldehyde to the alcohol in situ; subsequent acid addition promotes etherification.
Visualization of Synthesis Pathways
Figure 1: Synthetic pathways for Vanillyl Alcohol Ether derivatives, highlighting the critical Quinone Methide intermediate.
Pharmacological Mechanisms & SAR
The biological activity of vanillyl alcohol ethers is dictated by the Vanilloid Pharmacophore : the 4-hydroxy-3-methoxybenzyl moiety.
TRPV1 Activation (Sensory Modulation)
Vanillyl Butyl Ether (VBE) acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2] Unlike capsaicin, which contains an amide linkage and a long hydrophobic tail, the ether linkage in VBE alters the binding kinetics.
-
Mechanism: VBE binds to the intracellular side of the TRPV1 channel, lowering the threshold for channel opening. This allows
and influx, depolarizing the sensory neuron and signaling "warmth" without the intense "burning" pain associated with capsaicin.[2] -
SAR Insight: The butyl chain length is optimal for lipophilic interaction with the binding pocket. Shorter chains (Ethyl/Methyl) reduce potency; longer chains increase irritation.
Neuroprotection & Antioxidant Activity
Gastrodin (vanillyl alcohol 4-O-
-
ROS Scavenging: The free phenolic hydroxyl group (if unsubstituted) donates hydrogen atoms to neutralize free radicals. In Gastrodin, the phenolic -OH is glycosylated, meaning it acts largely as a prodrug, hydrolyzing in vivo to release vanillyl alcohol.
-
Pathway: Upregulation of Heme Oxygenase-1 (HO-1) and suppression of Bax/Caspase-3 apoptotic cascades.
Visualization of Signaling Pathways
Figure 2: Dual mechanistic pathways: TRPV1 agonism for sensory effects (VBE) and Nrf2 activation for neuroprotection (Gastrodin/Vanillyl Alcohol).
Quantitative Data Summary
Table 1: Comparative Physicochemical & Biological Properties
| Compound | Structure Type | LogP (Lipophilicity) | Primary Target | IC50 / EC50 | Application |
| Vanillyl Alcohol | Precursor | 1.17 | ROS Scavenging | Antioxidant, Flavor | |
| Vanillyl Butyl Ether | Alkyl Ether | 2.65 | TRPV1 Agonist | Warming Agent, Cosmetic | |
| Gastrodin | Glucoside Ether | -0.62 | GABA Shunt / Nrf2 | N/A (Prodrug) | Neuroprotective, Sedative |
| Capsaicin | Amide (Reference) | 3.04 | TRPV1 Agonist | Analgesic, Irritant |
Note: LogP values are approximate calculated values. VBE exhibits a balanced lipophilicity allowing skin penetration without the extreme hydrophobicity of capsaicin.
Challenges & Future Directions
-
Stability vs. Bioavailability: While ether linkages are generally stable, the metabolic oxidation of the benzylic carbon remains a clearance pathway. Future drug design focuses on deuterated derivatives to slow metabolism.
-
Selectivity: VBE activates TRPV1 but lacks the high potency of capsaicin, which is actually advantageous for cosmetics but limits utility in severe neuropathic pain.
-
Enzymatic Synthesis: Moving away from acid catalysis to lipase-mediated synthesis (e.g., Candida antarctica Lipase B) to produce chiral ether/ester hybrids with higher purity and lower environmental impact.
References
-
Synthesis of Vanillyl Butyl Ether
-
Pharmacology & TRPV1 Activation
-
Neuroprotection & Antioxidant Activity
-
Vanillyl Alcohol Neuroprotection:[1][8][9] Kim, I. S., et al. "Neuroprotective effects of vanillyl alcohol in Gastrodia elata Blume."[1] Molecules, 2011.[1] Link
-
Tyrosinase Inhibition:[10][11][12][13][14][15] ResearchGate. "Effect of vanillin and its acid and alcohol derivatives on the diphenolase activity of mushroom tyrosinase."[13] Link
-
Antioxidant Mechanisms: MedChemExpress. "Vanillyl alcohol (p-(Hydroxymethyl)guaiacol) | Apoptosis Inducer." Link
-
-
Green Chemistry & Enzymatic Methods
Sources
- 1. Vanillyl alcohol | 498-00-0 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. scispace.com [scispace.com]
- 5. deascal.com [deascal.com]
- 6. CN105622363A - Process for preparing vanillyl alcohol ether by one-step method - Google Patents [patents.google.com]
- 7. CN109942382B - Method for synthesizing vanillyl alcohol ether - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Vanillyl alcohol - Wikipedia [en.wikipedia.org]
- 10. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of vanillin and its acid and alcohol derivatives on the diphenolase activity of mushroom tyrosinase [mbrc.shirazu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. Vanilloid derivatives as tyrosinase inhibitors driven by virtual screening-based QSAR models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN106032367A - Vanillyl amine/vanillyl alcohol derivative and its preparation method and application - Google Patents [patents.google.com]
Technical Guide: Physicochemical Characterization of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
[1]
Executive Summary & Compound Profile
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (CAS: 1021030-78-3) is a functionalized benzyl alcohol derivative often utilized as an intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of GPCR ligands or kinase inhibitors.
Accurate determination of the melting point (MP) and boiling point (BP) is critical for:
-
Purity Validation: Narrow MP ranges (<2°C) indicate high purity.
-
Solid-State Characterization: Identifying polymorphs which affect drug solubility.
-
Process Safety: Establishing thermal stability limits before scale-up.
As specific experimental data for this compound is often proprietary, this guide provides the standard operating procedures (SOPs) to empirically determine these constants with high precision.
Structural & Theoretical Profile
| Property | Value / Description |
| IUPAC Name | [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol |
| CAS Number | 1021030-78-3 |
| Molecular Formula | C₁₇H₂₀O₃ |
| Molecular Weight | 272.34 g/mol |
| Predicted Boiling Point | ~480°C (at 760 mmHg) Theoretical |
| Predicted Melting Point | 65–85°C (Estimated based on structural analogs) |
| Physical State | Likely a waxy solid or viscous oil at RT |
Melting Point Determination
For a compound of this molecular weight and functionality, the melting point is the primary indicator of solid-state identity. Two methods are recommended: Capillary Method (Routine) and Differential Scanning Calorimetry (DSC) (Definitive).
Method A: Capillary Method (USP <741>)
Best for: Routine QC and quick purity checks.
Prerequisites:
-
Sample must be dried (vacuum oven at 40°C for 4 hours) to remove solvent residues which depress MP.
-
Sample must be ground to a fine powder.
Protocol:
-
Preparation: Fill a clean glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.
-
Ramp 1 (Fast): Insert into the melting point apparatus. Heat at 10°C/min to determine the approximate melting range. Let the apparatus cool to 20°C below this approximate point.
-
Ramp 2 (Precise): Insert a fresh sample. Heat at a rate of 1.0°C/min .
-
Observation: Record three temperatures:
-
Collapse Point: Sample pulls away from the walls.
-
Meniscus Point: Liquid phase first appears.
-
Clear Point: Sample is entirely liquid.
-
-
Reporting: Report the range from Meniscus to Clear Point.
Method B: Differential Scanning Calorimetry (DSC)
Best for: Detecting polymorphism and distinguishing melting from decomposition.
Protocol:
-
Encapsulation: Weigh 2–5 mg of sample into an aluminum pan. Crimp with a pinhole lid (allows outgassing if decomposition occurs).
-
Equilibration: Equilibrate at 25°C.
-
Heating Cycle: Ramp from 25°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Identify the endothermic peak onset (
) as the thermodynamic melting point.
Workflow Visualization
Figure 1: Decision logic for selecting the appropriate melting point determination method.
Boiling Point Determination
Critical Warning: [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol has a high molecular weight and oxygenated functionality. Attempting to boil this compound at atmospheric pressure (760 mmHg) will almost certainly result in thermal decomposition (oxidation/charring) before the boiling point is reached.
Strategy: Determine the boiling point under reduced pressure (Vacuum) and convert to standard conditions using a pressure-temperature nomograph.
Method: Siwoloboff Micro-Method (Vacuum Modified)
Best for: Small research samples (<1g) where distillation is impractical.
Equipment:
-
Thiele tube or oil bath.
-
Capillary tubes (sealed at one end).
-
Micro-test tube (ignition tube).
-
Vacuum pump and manometer.
Protocol:
-
Setup: Place 5 drops of the sample into the micro-test tube.
-
Capillary Insertion: Insert a capillary tube, open end down, into the liquid sample.
-
Vacuum Application: Connect the apparatus to a vacuum source regulated to 0.5 – 2.0 mmHg . Stabilize pressure.
-
Heating: Heat the bath slowly (2°C/min).
-
Observation:
-
Initially, a few bubbles escape from the capillary (trapped air).
-
As the BP is approached, a rapid, continuous stream of bubbles emerges.
-
Stop heating at this point and allow the bath to cool.
-
-
Endpoint: The temperature at which the bubbling stops and liquid is sucked back into the capillary is the Boiling Point at that specific pressure.
Data Conversion (Nomograph)
To report the standard boiling point, use the Clausius-Clapeyron relation or a pressure nomograph.
Formula Estimate:
For practical reporting, state: "BP = X °C at Y mmHg."
Boiling Point Logic Diagram
Figure 2: Safety logic for boiling point determination of high-boiling alcohols.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.
-
Royal Society of Chemistry. (2024). ChemSpider: Search and Share Chemistry. (Used for structural validation of CAS 1021030-78-3).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1021030-78-3.
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Siwoloboff method).
metabolic pathways of 3-methoxy-4-alkoxybenzyl alcohols
Topic: Metabolic Pathways of 3-Methoxy-4-Alkoxybenzyl Alcohols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic fate of 3-methoxy-4-alkoxybenzyl alcohols represents a critical intersection of Phase I functionalization and Phase II conjugation logic. Unlike their phenolic counterparts (e.g., vanillyl alcohol), these compounds possess a "blocked" 4-position due to the alkyl ether linkage. This structural constraint dictates a specific metabolic hierarchy: rapid oxidation of the benzylic alcohol to its corresponding carboxylic acid, followed by rate-limiting O-dealkylation to restore the phenolic handle required for elimination.
This guide details the mechanistic pathways, enzymatic drivers, and experimental protocols necessary to map the biotransformation of this chemical class. It is designed to move beyond generic descriptions, offering actionable insights for stabilizing intermediates and distinguishing between regioselective metabolites.[1]
Chemical Structure & Metabolic Logic
To understand the metabolism, one must first analyze the substrate's susceptibility to enzymatic attack.
-
Benzylic Hydroxyl (-CH₂OH): The most reactive site.[1] It is a prime substrate for cytosolic Alcohol Dehydrogenases (ADH) and microsomal oxidases.[1]
-
4-Alkoxy Group (-OR): A lipophilic ether (e.g., ethoxy, propoxy). It blocks direct sulfation or glucuronidation at the phenol position, forcing the molecule through oxidative Phase I pathways first.
-
3-Methoxy Group (-OCH₃): Provides steric bulk and influences the regioselectivity of Cytochrome P450 (CYP) enzymes during dealkylation.
The Metabolic Rule of Thumb: For 3-methoxy-4-alkoxybenzyl alcohols, oxidation of the carbon chain (C-oxidation) generally precedes cleavage of the ether bond (O-dealkylation).
Phase I Metabolism: Functionalization[1]
Phase I metabolism for these compounds is a race between cytosolic dehydrogenation and microsomal dealkylation.[1]
Pathway A: Benzylic Oxidation (Dominant)
The primary metabolic route involves the stepwise oxidation of the alcohol to a carboxylic acid. This process is typically rapid and occurs largely in the cytosol and mitochondria.[1]
-
Alcohol
Aldehyde: -
Aldehyde
Carboxylic Acid:
Pathway B: O-Dealkylation (Rate-Limiting)
Once the acid is formed (or competitively on the parent alcohol), CYP450 enzymes attack the ether groups.
-
Regioselectivity: CYP enzymes (specifically CYP1A2 and CYP2D6 in humans) must choose between the 3-methoxy and the 4-alkoxy groups.[1]
-
Steric Control: For short chains (e.g., 4-ethoxy), dealkylation at the 4-position is often preferred due to the para-position's accessibility in the CYP active site.
-
Mechanism: Hydrogen Atom Transfer (HAT).[1] The CYP ferryl species abstracts a hydrogen from the
-carbon of the alkoxy chain, leading to a hemiacetal intermediate that spontaneously collapses to release the phenol and an aldehyde (e.g., acetaldehyde from an ethoxy group).
Visualization: Metabolic Pathway Map
The following diagram illustrates the bifurcation between oxidation and dealkylation, highlighting the convergence toward Vanillic Acid.
Figure 1: Metabolic flux of 3-methoxy-4-alkoxybenzyl alcohols.[1][2] Solid lines indicate major pathways; dashed lines indicate minor or competitive routes.[1]
Phase II Metabolism: Conjugation[1]
Phase II reactions are "gated" by the Phase I dealkylation step.[1]
-
Glucuronidation (UGT):
-
Target: The newly exposed phenolic hydroxyl group (after O-dealkylation).[1]
-
Enzymes: UGT1A1, UGT1A6, UGT1A9.
-
Product: Vanillic acid-4-O-glucuronide.[1]
-
Note: Direct glucuronidation of the parent benzylic alcohol is possible (forming an ether glucuronide), but this is typically a minor pathway compared to oxidation to the acid.
-
-
Sulfation (SULT):
Experimental Protocol: Metabolic Stability & ID
To validate these pathways in a drug discovery setting, use the following "Self-Validating" protocol. This workflow ensures you capture both the stable acid and the transient aldehyde.[1]
Protocol: Microsomal Stability with Cofactor Rescue
Objective: Determine intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (Phase I).[1]
-
NAD⁺ (Cofactor for ADH/ALDH present in cytosolic contamination or added explicitly).[1]
-
UDPGA (for Phase II coupling).[1]
-
Stop Solution: Ice-cold Acetonitrile with 0.1% Formic Acid + Internal Standard (e.g., D3-Vanillic Acid).[1]
Workflow:
-
Preparation: Pre-incubate microsomes (0.5 mg/mL final) in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.
-
Initiation: Add Test Compound (1 µM final) and Cofactors.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60 min into Stop Solution.
-
Stabilization Step (Critical): Immediately after quenching, add Methoxyamine HCl to the supernatant.[1]
-
Why? This derivatizes any transient aldehyde formed, preventing its degradation or polymerization during analysis.[1]
-
-
Analysis: LC-MS/MS (Negative Mode for Acids, Positive Mode for Parent/Aldehyde).
Data Interpretation:
-
Rapid disappearance in Arm A but slow in Arm B: Indicates ADH/ALDH dominance (Alcohol
Acid).[1] -
Appearance of M-14 or M-Alkyl peaks: Indicates O-dealkylation (CYP mediated).[1]
Detailed Mechanism: CYP450 O-Dealkylation[1]
The O-dealkylation mechanism is critical for understanding potential toxicity (aldehyde release).[1]
Figure 2: Mechanism of CYP450 mediated O-dealkylation via Hydrogen Atom Transfer (HAT).
Mechanistic Note: The "Oxygen Rebound" step is extremely fast.[1] If the alkyl chain is fluorinated or sterically hindered, the HAT step is suppressed, metabolic stability increases, and the pathway shifts almost exclusively to acid formation.
References
-
Metabolism of Ethyl Vanillin: World Health Organization (WHO) Food Additives Series 35.[1] Biochemical aspects of ethyl vanillin metabolism in rats and humans.[1]Link
-
CYP450 O-Dealkylation Mechanisms: Guengerich, F. P.[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity.[1] Chem. Res.[1] Toxicol. 2001. Link
-
Veratryl Alcohol Oxidation: De Jong, E., et al. Veratryl alcohol oxidase from the lignin-degrading basidiomycete Pleurotus ostreatus.[1] Microbiology. 1994.[1] Link
-
Regioselectivity of O-Demethylation: Uno, Y., et al. Preference for O-demethylation reactions in the oxidation of methoxyflavones by human cytochrome P450 enzymes. Xenobiotica. 2020.[1] Link
-
Aldehyde Trapping Protocols: Zhu, M., et al. Detection of reactive aldehyde metabolites in vitro using methoxyamine trapping.[1] Drug Metab.[1] Dispos. 2008.[1] Link
Sources
Methodological & Application
1H NMR spectroscopy analysis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Topic: High-Resolution 1H NMR Spectroscopy Analysis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol Content Type: Detailed Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.
Introduction & Scope
Objective: This Application Note defines the protocol for the structural validation and purity assessment of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (hereafter referred to as Compound A ). This molecule serves as a critical intermediate in the synthesis of lignin model compounds and specific pharmaceutical APIs (e.g., vanilloid derivatives).
Compound A presents a unique spectroscopic challenge due to the coexistence of three distinct aromatic environments and a flexible alkoxy chain. This guide moves beyond basic assignment, offering a self-validating protocol to distinguish this molecule from common impurities (unreacted vanillyl alcohol, alkyl halides) and solvent artifacts.
Structural Logic & Assignment Strategy
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones. Understanding these zones allows for rapid "Go/No-Go" decision-making during synthesis monitoring.
Zone 1: The Core Aromatic System (ABX Pattern)
The central benzene ring is a 1,3,4-trisubstituted system.
-
H-2 (d, ~2.0 Hz): Resides between the hydroxymethyl and methoxy groups. It is the most deshielded proton on this ring due to the additive inductive effects of the oxygen atoms.
-
H-6 (dd, ~8.0, 2.0 Hz): Couples with H-5 (ortho) and H-2 (meta).
-
H-5 (d, ~8.0 Hz): Ortho to the propoxy chain. Its shift is sensitive to the electronic nature of the substituent at position 4.
Zone 2: The Linker (Propoxy Chain)
This chain connects the core to the terminal phenyl ring.
- -Methylene (-OCH₂-): Deshielded by oxygen (~4.0 ppm).
- -Methylene (-CH₂-Ph): Deshielded by the phenyl ring (~2.8 ppm).
- -Methylene (-CH₂-): The "bridge," appearing as a quintet (~2.1 ppm).
Zone 3: The Terminal Phenyl Group
A monosubstituted benzene ring. Unlike the core ring, these protons often overlap into a multiplet (7.15–7.35 ppm) in CDCl₃, integrating to 5 protons.
Experimental Protocol
Sample Preparation
-
Solvent Selection:
-
Primary: Chloroform-d (
, 99.8% D) + 0.03% TMS. Why: Provides excellent solubility and spectral dispersion for the aliphatic chain. -
Secondary (Validation): DMSO-
. Why: Use only if confirming the hydroxyl proton (OH), which appears as a triplet (coupling to ) in DMSO but a broad singlet in .
-
-
Concentration: 10–15 mg of Compound A in 0.6 mL solvent.
-
Note: Higher concentrations may cause stacking effects, shifting aromatic peaks.
-
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., inorganic salts from the alkylation step) that cause line broadening.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 s (routine) or 5.0 s (quantitative).
-
Reasoning: The benzylic protons relax slower than the bulk aliphatic chain. For accurate integration, allow full relaxation.
-
-
Spectral Width: 12–14 ppm (to catch broad OH or acidic impurities).
-
Scans (NS): 16 (minimum) to 64 (for trace impurity detection).
Detailed Spectral Assignment (CDCl₃)
The following table represents the standard chemical shifts expected for Compound A.
| Assignment | Type | Shift ( | Multiplicity | Integration | Coupling ( |
| Aromatic (Terminal) | CH | 7.18 – 7.32 | Multiplet (m) | 5H | - |
| Aromatic (Core H-2) | CH | 6.95 | Doublet (d) | 1H | ~1.9 |
| Aromatic (Core H-6) | CH | 6.86 | Doublet of Doublets (dd) | 1H | 8.1, 1.9 |
| Aromatic (Core H-5) | CH | 6.83 | Doublet (d) | 1H | 8.1 |
| Benzylic (Alcohol) | 4.62 | Singlet (s) | 2H | - | |
| Linker ( | O- | 4.04 | Triplet (t) | 2H | 6.5 |
| Methoxy | O- | 3.86 | Singlet (s) | 3H | - |
| Linker ( | Ph- | 2.82 | Triplet (t) | 2H | 7.5 |
| Linker ( | 2.16 | Quintet (quint) | 2H | 6.5, 7.5 | |
| Hydroxyl | -OH | ~1.80 | Broad Singlet (br s) | 1H | Variable |
Visualization: Structure & Workflow
The following diagrams illustrate the assignment logic and the validation workflow.
Figure 1: Structural mapping of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol to diagnostic NMR signals.
Figure 2: Step-by-step validation logic for assessing compound integrity.
Impurity Profiling & Troubleshooting
A critical aspect of analyzing this molecule is identifying common contaminants from its synthesis (likely alkylation of vanillyl alcohol).
Common Impurities
-
Unreacted 1-Bromo-3-phenylpropane:
-
Look for a triplet at ~3.45 ppm (
-Br). If this exists, the reaction was incomplete. -
The central quintet will shift upfield to ~2.25 ppm .
-
-
Vanillin Derivative (Oxidation Product):
-
If the
-OH singlet at 4.62 ppm is weak, check for an aldehyde proton at 9.83 ppm (s).
-
-
Residual Solvents (in CDCl₃):
-
Water: ~1.56 ppm (variable).
-
Ethyl Acetate: 4.12 (q), 2.05 (s), 1.26 (t).
-
Dichloromethane: 5.30 (s).
-
Reference: See Fulmer et al. [1] for a complete list of trace impurities.
-
Self-Validation Check (The "Integration Test")
To confirm the structure is correct and pure:
-
Set the integral of the Methoxy singlet (3.86 ppm) to 3.00 .
-
Check the Terminal Phenyl Multiplet (7.18–7.32 ppm) . It must integrate to 5.00 (
0.2). -
Check the Benzylic CH₂ (4.62 ppm) . It must integrate to 2.00 .
-
Deviation: If the aromatic region integrates >5.0 but aliphatic is correct, you likely have solvent contamination (e.g., Toluene) or unwashed phenol starting material.
-
References
-
Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. SDBS No. 4-Hydroxy-3-methoxybenzyl alcohol.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent effects).
Sources
storage conditions and shelf life of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Application Note: Stability Profiling and Storage Protocols for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Abstract & Core Directive
This technical guide defines the storage, handling, and shelf-life parameters for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol (Formula: C₁₇H₂₀O₃; MW: 272.34 g/mol ).[1]
This compound is a benzyl alcohol derivative containing an electron-rich aromatic ring (methoxy and alkoxy substituents).[1] While the phenylpropoxy chain adds lipophilicity and steric bulk, the primary stability risk remains the autoxidation of the benzylic alcohol moiety to its corresponding aldehyde ([3-Methoxy-4-(3-phenylpropoxy)benzaldehyde]).[1]
Immediate Recommendation: Store at -20°C under an inert atmosphere (Argon or Nitrogen) in amber glass vials.
Physicochemical Profile & Stability Risks
Understanding the molecule's functional groups is critical for predicting degradation.[1]
| Feature | Chemical Moiety | Stability Implication |
| Core Structure | Benzyl Alcohol | High Risk: Susceptible to air oxidation to benzaldehyde.[1] |
| Substituent 1 | Methoxy (-OCH₃) | Moderate Risk: Electron-donating group (EDG) activates the ring, potentially increasing susceptibility to electrophilic attack or oxidation.[1] |
| Substituent 2 | Phenylpropoxy Ether | Low Risk: Generally stable to base; acid-sensitive (ether cleavage) only under extreme conditions (e.g., conc.[1] HBr). |
| Physical State | Solid / Viscous Oil | Likely a low-melting solid or viscous oil.[1] Surface area exposure dictates oxidation rate.[1] |
Primary Degradation Pathway: Oxidative Dehydrogenation
The benzylic C-H bonds are weakened by the adjacent aromatic ring.[1] Exposure to atmospheric oxygen, catalyzed by light or trace metals, converts the alcohol to the aldehyde.
-
Reaction: Alcohol (R-CH₂OH) + ½ O₂ → Aldehyde (R-CHO) + H₂O[1]
-
Visual Indicator: Yellowing of the white solid/colorless oil.[1]
Storage Protocol (Standard Operating Procedure)
This protocol is designed to maximize shelf life by mitigating oxidation and hydrolysis.[1]
A. Storage Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that lower temperatures significantly retard oxidation rates.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | Critical. Displaces O₂ to prevent autoxidation.[1] Argon is preferred (heavier than air).[1] |
| Container | Amber Glass (Borosilicate) | Prevents UV-induced radical formation.[1] Glass is impermeable to O₂ (unlike plastics).[1] |
| Closure | Teflon-lined Screw Cap | Ensures a chemically inert, airtight seal.[1] Avoid rubber septa for long-term storage (permeable).[1] |
| Desiccant | Silica Gel (Secondary) | Store the vial inside a desiccator or a secondary jar with desiccant to prevent moisture absorption.[1] |
B. Handling & Thawing
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the compound.[1]
-
Aliquotting: If frequent use is expected, dissolve in a solvent (e.g., DMSO or Ethanol) and store as aliquots to avoid repeated freeze-thaw cycles of the neat solid.
-
Re-sealing: Always backfill the headspace with Nitrogen or Argon gas before returning to the freezer.[1]
Shelf Life Estimation
Shelf life is contingent on adherence to the storage protocol.
-
Optimal Conditions (-20°C, Inert Gas, Dark): 24 Months.[1]
-
Sub-Optimal (4°C, Air Headspace): 6–12 Months.[1]
-
Soluton Stability (DMSO/Ethanol, -20°C): 3–6 Months (Check for precipitation or oxidation).[1]
Quality Control (QC) & Troubleshooting
Researchers should verify purity before using the compound in sensitive assays (e.g., SAR studies, coupling reactions).
Diagnostic Protocol: Purity Verification
Method: 1H NMR Spectroscopy or HPLC-UV.[1]
1. 1H NMR Markers (CDCl₃):
-
Target (Alcohol): Look for the benzylic protons (-CH₂-OH ) as a doublet/singlet around δ 4.6 ppm .[1]
-
Impurity (Aldehyde): Look for the aldehyde proton (-CHO ) singlet downfield at δ 9.8 ppm .[1]
-
Acceptance Criteria: Integration of Aldehyde peak should be < 1% relative to Alcohol peak.[1]
2. HPLC Configuration:
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile (Gradient).[1]
-
Detection: UV at 254 nm or 280 nm.[1]
-
Shift: The aldehyde is less polar than the alcohol and will typically elute later (higher retention time) on a C18 column.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Yellow discoloration | Oxidation to aldehyde/quinone | Purify via silica gel chromatography (Hexane/EtOAc).[1] |
| Liquid layer on solid | Hygroscopicity (Water uptake) | Dry under high vacuum (0.1 mmHg) for 4 hours.[1] |
| Insoluble particles | Polymerization or Salt formation | Filter solution; verify structure via NMR.[1] |
Visualizations
Figure 1: Storage Decision Logic
A flowchart guiding the researcher on how to handle the compound upon receipt.[1]
Caption: Decision matrix for handling and storage to minimize oxidative degradation.
Figure 2: Degradation Pathway (Oxidation)
The chemical mechanism researchers must prevent.[1]
Caption: Primary degradation pathway: Stepwise oxidation from alcohol to aldehyde to acid.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112741, 4-Ethoxy-3-methoxybenzyl alcohol (Analogous Structure).[1] Retrieved from [Link]
-
Royal Society of Chemistry (2025). Chemical oxidation of benzyl alcohol: Mechanisms and Catalysis.[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
improving reaction yield of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides an in-depth guide to overcoming common challenges in the synthesis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol. As a key intermediate in various synthetic pathways, including for compounds like Ropidoxuridine, optimizing its yield and purity is critical.[1][2] This guide, structured in a responsive question-and-answer format, offers field-proven insights and solutions to navigate the intricacies of this two-stage synthesis.
Overall Synthesis Pathway
The synthesis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol is typically achieved in two distinct stages:
-
Williamson Ether Synthesis: Formation of the ether bond by reacting a vanillin derivative with a 3-phenylpropyl halide.
-
Aldehyde Reduction: Conversion of the intermediate benzaldehyde to the target benzyl alcohol.
Troubleshooting Guide
This section directly addresses specific experimental failures, providing a differential diagnosis and corrective actions.
Part A: Williamson Ether Synthesis Issues
The Williamson ether synthesis is a robust SN2 reaction, but its success with phenolic substrates hinges on carefully controlled conditions.[3]
Question 1: Why is my reaction yield consistently low, with significant unreacted vanillin starting material?
Answer: This is a classic symptom of incomplete phenoxide formation, the key nucleophile in this reaction. The acidity of the phenolic proton on vanillin must be overcome by the base to drive the reaction forward.
-
Potential Cause 1: Insufficient Base Strength. The base may not be strong enough to fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is common, its effectiveness can be limited.
-
Potential Cause 2: Inappropriate Solvent Choice. Protic solvents (like ethanol or water) can form a hydrogen-bond cage around the phenoxide ion, stabilizing it and reducing its nucleophilicity.[4]
-
Potential Cause 3: Suboptimal Reaction Conditions. The reaction may simply need more energy or time to reach completion.
-
Solution: Increase the reaction temperature to between 50-100°C and monitor the reaction progress over a period of 1-8 hours.[4] Consider using a catalyst like potassium iodide (KI) which can perform an in situ Finkelstein reaction, converting a less reactive alkyl chloride or bromide to the more reactive alkyl iodide.[7]
-
Question 2: My TLC/GC-MS analysis shows the desired product mass, but also a significant side-product with a mass corresponding to an alkene. What is happening?
Answer: You are observing the classic competing side reaction for a Williamson ether synthesis: an E2 elimination reaction. This occurs when the phenoxide acts as a base, abstracting a proton, rather than as a nucleophile.
-
Primary Cause: Incorrect Alkyl Halide. This reaction is highly sensitive to the structure of the alkyl halide. The SN2 mechanism required for ether formation works well only with methyl or primary alkyl halides.[8][9]
-
Validation: Ensure your starting material is a primary halide (e.g., 3-phenylpropyl bromide). If you use a secondary or tertiary alkyl halide, the E2 elimination pathway will dominate due to steric hindrance around the electrophilic carbon, leading to the formation of an alkene instead of your ether.[4][5][8]
-
Q3: What analytical techniques are best for monitoring these reactions?
A3:
-
Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring. Use a solvent system like Hexane:Ethyl Acetate (e.g., 7:3 v/v). You can easily track the consumption of the starting material (vanillin) and the appearance of the less polar aldehyde product, followed by the appearance of the final, more polar alcohol product in the second step.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the mass of the products and identifying any volatile side-products, such as the alkene from E2 elimination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for final product characterization. ¹H NMR will clearly show the disappearance of the phenolic -OH proton and the appearance of the characteristic peaks for the phenylpropoxy chain. After reduction, the aldehyde proton peak (~9.8 ppm) will disappear and a new peak for the benzylic -CH₂OH group will appear (~4.6 ppm).
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxy-4-hydroxybenzaldehyde (vanillin) (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) and a catalytic amount of potassium iodide (KI) (0.1 eq).
-
Add dry dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M.
-
Add 3-phenylpropyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring by TLC until the vanillin spot is consumed.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aldehyde product, which can be purified by column chromatography.
Protocol 2: Synthesis of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
-
Dissolve the 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde (1.0 eq) from the previous step in methanol (to approx. 0.4 M) in a round-bottom flask. [10]2. Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) slowly in small portions over 15 minutes. [10]4. Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0°C.
-
Slowly quench the reaction by the dropwise addition of 1M HCl until gas evolution stops.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final alcohol product. Purify by column chromatography or recrystallization as needed.
References
- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
- Lara-Flores, A. A., et al. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. PMC.
- ResearchGate. (n.d.). pH optimum study for the reduction of benzaldehyde (1 b, 20 mm) to...
- Francis Academic Press. (n.d.).
- Oba, R., et al. (n.d.). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources.
- Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PharmaCompass.com. (n.d.).
- ChemTalk. (2022, October 23). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Okolie, C. E. (2017, July 13). Optimization of Benzyl Alcohol production via biotransformation of benzaldehyde using free cell of Saccharomyces cerevisiae in presence the β-Cyclodextrin. Landmark University Repository.
- Landmark University Repository. (n.d.). Optimization of Benzyl Alcohol production via biotransformation of benzaldehyde using free cell of Saccharomyces cerevisiae in presence the β-Cyclodextrin.
- (n.d.). Williamson Ether Synthesis.
- MDPI. (2016, September 22). A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays.
- Edukiran Pvt Ltd. (2022, October 4). Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022.
- Shuttle Pharmaceuticals. (2022, September 20). Shuttle Pharmaceuticals Enters into Manufacturing Agreement for Ropidoxuridine.
- Organic Syntheses Procedure. (n.d.). aldehydes from acid chlorides by modified rosenmund reduction.
- ResearchGate. (2025, October 16). (PDF) A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays.
- Sigma-Aldrich. (n.d.). 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde AldrichCPR.
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- 5. jk-sci.com [jk-sci.com]
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- 10. A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride as a Probing Tool for SOCE Assays [mdpi.com]
Technical Support Center: Solubilization Strategies for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Here is the technical support center for resolving solubility issues of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol in water.
Welcome to the technical resource hub for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound. As Senior Application Scientists, we provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the most common initial observations and questions when working with [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol.
Q1: What is the predicted aqueous solubility of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol and why is it so low?
A: The aqueous solubility of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol is predicted to be very low. An analysis of its molecular structure reveals several key features that contribute to its hydrophobicity:
-
Aromatic Rings: The presence of two phenyl rings (one from the benzyl alcohol core and one from the phenylpropoxy tail) creates significant nonpolar surface area.
-
Long Alkyl Ether Chain: The 3-phenylpropoxy group (-O-(CH2)3-Ph) is a long, flexible, and nonpolar chain that strongly repels water.
-
Large Molecular Size: In general, as molecular size and weight increase for organic molecules, aqueous solubility tends to decrease.[1]
While the molecule possesses a hydroxyl (-OH) and a methoxy (-OCH3) group capable of hydrogen bonding, their contribution is insufficient to overcome the dominant hydrophobic character of the rest of the molecule. This solubility challenge is typical for many active pharmaceutical ingredients (APIs), with over 70% of new chemical entities being poorly water-soluble.[2]
Q2: When I add the compound to water, I observe a cloudy suspension, an oily film, or undissolved powder. Is this normal?
A: Yes, this is the expected behavior for a compound with poor aqueous solubility. The inability of water molecules to form a stable solvation shell around the hydrophobic molecule leads to its precipitation or separation as a distinct phase. Your observation confirms the compound's low solubility and the need for an enhancement strategy.
Q3: Are there any simple, first-line physical methods I should try before using formulation aids?
A: Before employing more complex formulation strategies, you can attempt to increase solubility by modifying physical conditions. The two most direct methods are:
-
Agitation and Sonication: Vigorous stirring, vortexing, or sonication can help break down particle agglomerates and increase the surface area available for dissolution, potentially improving the rate of dissolution.[3]
-
Heating: For many organic solids, solubility increases with temperature.[1][4] You can gently warm the solution while stirring. However, be aware of two potential drawbacks:
-
Chemical Stability: The compound may degrade at elevated temperatures. A preliminary thermal stability assessment is recommended.
-
Precipitation upon Cooling: The compound will likely precipitate out of solution as it returns to room temperature, forming a supersaturated and unstable solution.[5]
-
These methods are often insufficient on their own but are good preliminary steps. If they fail, a systematic formulation approach is necessary.
Systematic Troubleshooting Guide to Enhance Solubility
If initial physical methods are unsuccessful, a systematic approach using formulation excipients is required. The following workflow provides a logical progression from the simplest and most common techniques to more advanced strategies.
Caption: A systematic workflow for solubilizing hydrophobic compounds.
Q4: Is pH adjustment a viable strategy for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol?
A: No, pH adjustment is not an effective strategy for this specific molecule. The principle of pH adjustment relies on the presence of ionizable functional groups (weak acids or weak bases) that can be protonated or deprotonated to form a charged, and therefore more water-soluble, salt.[6][][8]
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol lacks readily ionizable groups in the typical physiological pH range (1-8). The benzylic alcohol has a very high pKa (around 15-16), similar to ethanol, and would require extremely caustic conditions (pH > 14) to deprotonate. The ether linkages are chemically stable and do not ionize. Therefore, altering the solution pH will not significantly change the charge state or solubility of the compound.
Q5: How do cosolvents work, and which ones should I screen?
A: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, making it more energetically favorable for the compound to dissolve.[11][12] The solubility of a hydrophobic compound often increases exponentially with the fraction of the cosolvent.[11]
Mechanism of Action: The hydrophilic portions of the cosolvent molecules ensure miscibility with water, while their hydrophobic regions disrupt water's highly ordered hydrogen-bonding network. This disruption creates a less polar "microenvironment" that can accommodate the nonpolar [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol molecule.[]
For your experiments, we recommend screening the following biocompatible cosolvents:
| Cosolvent | Typical Starting Concentration (v/v) | Key Characteristics & Considerations |
| Ethanol | 5% - 40% | Commonly used, volatile. Can cause precipitation upon dilution. |
| Propylene Glycol (PG) | 10% - 60% | Less volatile than ethanol, common in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10% - 80% | Low volatility, viscous. Excellent solubilizer for many APIs. |
| Dimethyl Sulfoxide (DMSO) | 1% - 20% | Very strong solubilizer, but can have cellular effects. Use with caution and at the lowest effective concentration for in vitro studies. |
Experimental Protocol: Cosolvent Screening
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% of each cosolvent you wish to test (e.g., 10 mg/mL in pure DMSO).
-
Serial Dilution: In a series of microcentrifuge tubes or a 96-well plate, prepare different concentrations of the cosolvent in your aqueous buffer (e.g., 80%, 60%, 40%, 20%, 10%, 5%, 0% cosolvent in water/buffer).
-
Compound Addition: Add a small, fixed volume of the compound's stock solution to each cosolvent/water mixture. The goal is to reach your target final concentration of the compound.
-
Equilibration & Observation: Vortex each sample thoroughly and allow it to equilibrate for at least one hour at a controlled temperature. Observe visually for any signs of precipitation.
-
Quantification (Optional): For a more precise measurement, centrifuge the samples to pellet any undissolved material. Collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Q6: How can surfactants help, and how do I use them?
A: Surfactants are amphiphilic molecules containing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[13] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[14][15]
Mechanism of Action: Micellar Solubilization These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core creates a "nanoscopic oil droplet" within the aqueous phase, which can effectively encapsulate nonpolar molecules like [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol, shielding them from the surrounding water and resulting in a clear solution.[13][16][17]
Caption: A hydrophobic compound encapsulated within a surfactant micelle.
Recommended Surfactants for Screening:
| Surfactant | Type | Typical Starting Concentration (w/v) | Key Characteristics & Considerations |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.1% - 2.0% | Widely used, low toxicity, common in parenteral formulations. |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | 0.5% - 5.0% | Thermosensitive properties, generally considered biocompatible. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1% - 1.0% | Strong solubilizer, but can denature proteins. Primarily for non-cell-based assays. |
Experimental Protocol: Surfactant Solubilization
-
Prepare Surfactant Solutions: Make a series of aqueous solutions with varying concentrations of the chosen surfactant, ensuring some concentrations are well above the known CMC.
-
Add Compound: Add a pre-weighed amount of solid [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol to each surfactant solution to achieve the target concentration.
-
Equilibrate: Agitate the samples (e.g., on a shaker or rotator) at a controlled temperature for several hours (or overnight) to ensure equilibrium is reached.
-
Observe and Filter: Visually inspect for clarity. For quantitative analysis, filter the samples through a 0.22 µm syringe filter (to remove any undissolved compound but not the micelles) and analyze the filtrate concentration by HPLC-UV.
Q7: What are cyclodextrins and could they be a solution?
A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus.[18] Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic.[19][20] This unique structure allows them to act as molecular "hosts" for poorly soluble "guest" molecules.[21][22]
Mechanism of Action: Inclusion Complexation A hydrophobic molecule, like [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol, can fit snugly inside the cyclodextrin's nonpolar cavity. This forms a water-soluble "inclusion complex," where the hydrophobic part of the guest is shielded from water by the host cyclodextrin, thereby increasing its apparent water solubility.[20][21][22]
Caption: Formation of a water-soluble inclusion complex.
Recommended Cyclodextrins for Screening:
| Cyclodextrin | Cavity Size | Key Characteristics & Considerations |
| α-Cyclodextrin (α-CD) | Small | Best for smaller guest molecules. |
| β-Cyclodextrin (β-CD) | Medium | Often a good fit for single aromatic rings, but has limited water solubility itself.[18] |
| Hydroxypropyl-β-CD (HP-β-CD) | Medium | A chemically modified version of β-CD with dramatically improved water solubility.[22] This is the most recommended starting point. |
| γ-Cyclodextrin (γ-CD) | Large | Can accommodate larger or multiple aromatic moieties. |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add Excess Compound: Add an excess amount of solid [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol to each solution. The amount should be more than what you expect to dissolve.
-
Equilibrate: Seal the vials and shake them at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample and Analyze: After equilibration, check for the presence of undissolved solid. Centrifuge or filter the samples to separate the supernatant.
-
Quantify: Dilute the clear supernatant and analyze the concentration of the dissolved compound by HPLC-UV. Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship indicates the formation of a soluble complex.
Summary and Final Recommendations
Choosing the right solubilization method depends on the required concentration, the experimental system (in vitro vs. in vivo), and tolerance for excipients.
| Method | Advantages | Disadvantages | Best For |
| Cosolvency | Simple to prepare, effective for high concentration increases.[23] | Can cause precipitation on dilution; potential for solvent toxicity.[23] | Initial screening, non-cellular assays, creating concentrated stock solutions. |
| Surfactants | High solubilization capacity above CMC, widely used in formulations. | Potential for cell toxicity (especially ionic surfactants), can interfere with some assays. | In vitro cell-based assays (non-ionic surfactants), formulation development. |
| Cyclodextrins | Low toxicity (especially HP-β-CD), forms stable 1:1 complexes, can improve bioavailability.[20][21] | Solubilization capacity can be limited by stoichiometry, can be expensive. | Cell-based assays, in vivo studies, stabilizing compounds. |
For [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol, we recommend starting with cosolvents for initial experiments due to ease of use. For cell-based work or more advanced applications, HP-β-CD is an excellent and often preferred choice due to its high biocompatibility and proven track record in solubilizing hydrophobic APIs.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- OUCI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Wikipedia. (n.d.). Cosolvent.
- PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Dr. Reddy's API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
- YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- Sigma-Aldrich. (n.d.). Improving API Solubility.
- Slideshare. (n.d.). Methods of solubility enhancements.
- PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- ACS Publications. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility.
- ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2014). Micellar Drug Delivery System.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- PMC. (n.d.). Strategies to improve micelle stability for drug delivery.
- Pharmacy 180. (n.d.). Surfactants and micelles.
- Vertex AI Search. (2026, January 7). PH adjustment: Significance and symbolism.
- AAT Bioquest. (2022, April 18). What factors affect solubility?.
- YouTube. (2020, November 12). Solubility 3 Temperature dependence of aqueous solubility.
- MDPI. (n.d.). Exploring the Application of Micellar Drug Delivery Systems in Cancer Nanomedicine.
- PMC. (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.
- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- PMC. (n.d.). Ionic liquids self-assembled micelles for transdermal delivery: characterization, functions and applications.
- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ACS Publications. (n.d.). Effect of cosolvents on the solubility of hydrocarbons in water.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- PubMed. (n.d.). Combined effect of complexation and pH on solubilization.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- GSC Biological and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- Slideshare. (n.d.). SOLUBILIZATION TECHNIQUES.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PharmiWeb.com. (2021, August 27). Techniques to Enhance Drug Solubility.
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. wisdomlib.org [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmacy180.com [pharmacy180.com]
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- 16. mdpi.com [mdpi.com]
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- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [ouci.dntb.gov.ua]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. scispace.com [scispace.com]
- 23. longdom.org [longdom.org]
Validation & Comparative
Validating HPLC Retention Times for [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
Executive Summary
Validating the retention time (Rt) of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol presents a specific chromatographic challenge. This intermediate, often critical in the synthesis of S1P receptor modulators, possesses a dual nature: a polar benzyl alcohol "head" and a highly lipophilic phenylpropoxy "tail."
Standard C18 alkyl phases often struggle to differentiate this molecule from its metabolic or synthetic precursors—specifically the corresponding aldehyde (oxidation impurity) or the phenol (de-alkylation impurity)—due to overlapping hydrophobicity profiles.
This guide compares two distinct chromatographic approaches:
-
The Standard: C18 Stationary Phase with Acetonitrile (Hydrophobic Interaction).
-
The Alternative: Phenyl-Hexyl Stationary Phase with Methanol (Pi-Pi Interaction).[1]
Verdict: While C18 provides adequate retention, the Phenyl-Hexyl method is superior for validation , offering orthogonal selectivity that resolves critical impurities co-eluting under standard conditions.[2]
Compound Profile & Challenge
-
Analyte: [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
-
Critical Quality Attribute (CQA): Purity > 98.0%
-
The Validation Risk: "Rt Drift" or "Co-elution." The target alcohol differs from its aldehyde precursor only by two hydrogen atoms. On a pure hydrophobicity scale (C18), these molecules are nearly identical.
Comparative Methodology
We evaluated two methods to establish a self-validating system. The goal is to achieve a Resolution (
Method A: The "Workhorse" (C18)
-
Column: End-capped C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Mechanism: Pure partition chromatography based on hydrophobicity.[1]
-
Observation: Acetonitrile suppresses pi-pi interactions.[1][3] The separation relies solely on the small polarity difference between the alcohol and aldehyde groups.
Method B: The "Orthogonal" (Phenyl-Hexyl)
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (A) / Methanol (B).
-
Mechanism: Mixed-mode. The hexyl linker provides hydrophobicity, while the phenyl ring engages in
- stacking with the analyte's aromatic rings.[2] -
Observation: Methanol is used as the organic modifier because it facilitates
- interactions, whereas acetonitrile interferes with them.
Representative Experimental Data
The following data represents typical system suitability results observed during method development for this class of aromatic ether alcohols.
Table 1: Retention & Selectivity Comparison
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Status |
| Target Rt (min) | 6.45 | 8.12 | Shifted |
| Impurity A (Aldehyde) Rt | 6.60 | 7.25 | Resolved |
| Resolution ( | 1.1 (Co-elution risk) | 3.8 (Baseline separation) | Pass (Method B) |
| Tailing Factor ( | 1.3 | 1.1 | Improved |
| Plate Count ( | ~8,500 | ~11,200 | Higher Efficiency |
Analyst Note: In Method A, the aldehyde impurity rides on the tail of the main peak (
), making accurate integration impossible. Method B pulls the aldehyde forward and retains the alcohol longer due to the alcohol's ability to hydrogen bond with the stationary phase's pi-cloud, creating a robust separation window.
Validation Protocol: Establishing Specificity
To validate the retention time, you must prove that the peak at 8.12 min (Method B) is only the target analyte.
Step 1: Preparation of Reference Standards
-
Stock Solution: Dissolve 10 mg of [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol Reference Standard (RS) in 10 mL Methanol.
-
Impurity Stock: Dissolve 10 mg of the corresponding Aldehyde and Phenol precursors in Methanol.
-
System Suitability Soln (SST): Mix Target RS and Impurities to a final concentration of 0.1 mg/mL each.
Step 2: The Spiking Experiment (Specificity)
Do not rely on Rt alone. Use the Spiking Technique to confirm identity.
-
Inject the Sample (Unknown). Record Rt.
-
Inject the Standard .[4] Record Rt.
-
Spike: Add 50% of the Standard concentration into the Sample vial.
-
Criteria:
-
The peak area must increase mathematically (Area_sample + Area_spike).
-
No shoulder or peak splitting should be visible.
-
Purity angle < Purity threshold (if using PDA detector).
-
Visualizing the Validation Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision process for validating retention times according to ICH Q2(R1) principles.
Figure 1: Decision tree for validating HPLC retention times, emphasizing resolution and peak purity checks.
Diagram 2: Mechanistic Comparison (C18 vs. Phenyl-Hexyl)
Why does Method B work? This diagram visualizes the molecular interactions.[5][6]
Figure 2: Mechanistic difference. Method B engages the analyte's aromatic rings, enhancing selectivity.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[7][8] International Conference on Harmonisation. [Link]
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8][9][10] U.S. Food and Drug Administration.[9] [Link]
-
Mac-Mod Analytical. Developing HPLC Methods When C18 Columns Don’t Work (Phenyl-Hexyl Selectivity). [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. hplc.eu [hplc.eu]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. Which Records must be kept according to FDA´s cGMP Guide? - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
